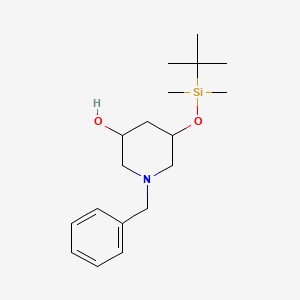

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol

Descripción general

Descripción

“1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” is a chemical compound . It is used in pharmaceutical testing .

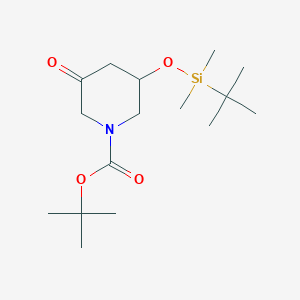

Synthesis Analysis

The synthesis of “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” involves the use of tert-butyldimethylsilyl chloride (TBDMS-Cl) as a silylation agent . The reaction proceeds via N-tert-butyldimethylsilylimidazole as a very reactive silylating agent . The reaction is catalyzed by DMF .Molecular Structure Analysis

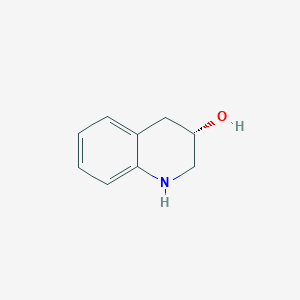

The molecular structure of “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” includes a benzyl group, a tert-butyldimethylsilyl group, and a piperidin-3-ol group .Chemical Reactions Analysis

The tert-butyldimethylsilyloxy group in “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” is hydrolytically stable . The silyl ethers can be converted back to the alcohols under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol” include a boiling point of 140 °C/6 mmHg, a density of 0.885 g/mL at 25 °C, and a refractive index n20/D of 1.442 .Aplicaciones Científicas De Investigación

Neurochemical Analysis

The tert-Butyldimethylsilyl (tBDMS) group in the compound is extremely versatile and can be used in the derivatization of a wide variety of functional groups, including –COOH, –NH2, –SH, –SO2H, –OH, –C=O, and –NH–OH groups . This makes it valuable in the analysis of neurochemicals, particularly in the field of metabolomics .

Synthesis of Natural Products

The compound can be used in the synthesis of natural products. For instance, it has been used in the synthesis of ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B . Jaspine B is a natural product isolated from various sponges and has shown cytotoxic activity against several human carcinoma cell lines .

Derivatization in GC-MS

The compound is used in the derivatization of neurochemicals for gas chromatography-mass spectrometry (GC-MS) analyses . The tBDMS group enhances the volatility of the derivatives, allowing for excellent separation by gas chromatography and optimal detection with ammonia positive chemical ionization (PCI) GC-MS .

Synthesis of Bioactive Compounds

The compound is used as an important reagent in the total synthesis of bioactive compounds such as (+)-ambruticin, (−)-laulimalide, (−)-salinosporamide A, and (+)-leucascandrolide A . These compounds have shown significant biological activities, making the compound valuable in medicinal chemistry .

Stability in Aqueous Media

The tBDMS derivatives, in contrast to TMS derivatives, are stable in aqueous media, thereby limiting their degradation during refrigerated storage . This makes the compound useful in long-term studies where sample stability is crucial .

Selective Protection and Deprotection

The tert-Butyldiphenylsilyl (BDPSi) group in the compound can be selectively removed in the presence of other silyl ethers and acetals . This selective protection and deprotection make the compound useful in complex organic synthesis .

Mecanismo De Acción

Target of Action

Similar compounds have been known to act as aldol donors and acceptors in the stereocontrolled production of erythrose .

Mode of Action

It’s likely that it interacts with its targets to induce changes at the molecular level, similar to other compounds in its class .

Biochemical Pathways

Related compounds have been known to participate in the synthesis of well-defined mono- and ditelechelic polyphosphazenes .

Result of Action

It’s likely that it induces changes at the molecular level, similar to other compounds in its class .

Propiedades

IUPAC Name |

1-benzyl-5-[tert-butyl(dimethyl)silyl]oxypiperidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H31NO2Si/c1-18(2,3)22(4,5)21-17-11-16(20)13-19(14-17)12-15-9-7-6-8-10-15/h6-10,16-17,20H,11-14H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKCLOBPWVYSOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1CC(CN(C1)CC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31NO2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Benzyl-5-((tert-butyldimethylsilyl)oxy)piperidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2S,5S)-6-(Benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B3115052.png)

![1-Methyl-6-nitro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B3115054.png)

![[3-hydroxy-3-[(2S)-2-piperidyl]azetidin-1-yl]-(2,3,4-trifluorophenyl)methanone;hydrochloride](/img/structure/B3115068.png)

![(1R,5R)-3-methyl-3,6-diazabicyclo[3.2.0]heptane; bis(trifluoroacetic acid)](/img/structure/B3115086.png)

![ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B3115091.png)